

# A Comparative Guide to Inter-laboratory Analysis of Dibenzo-p-dioxins

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## Compound of Interest

Compound Name: *Dibenzo-P-dioxin*

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This guide provides an objective comparison of analytical methods for the determination of polychlorinated **dibenzo-p-dioxins** (PCDDs) and polychlorinated dibenzofurans (PCDFs), collectively known as dioxins. The information is based on data from inter-laboratory comparison studies and proficiency tests, offering a comprehensive overview of method performance and reliability.

## Introduction to Dioxin Analysis

Dioxins are a group of highly toxic and persistent organic pollutants that are subject to strict regulatory monitoring in food, feed, and environmental samples. The accurate and precise measurement of these compounds at ultra-trace levels presents a significant analytical challenge. The most toxic congener, 2,3,7,8-tetrachloro**dibenzo-p-dioxin** (2,3,7,8-TCDD), and its related compounds are often reported in terms of Toxic Equivalency Quotients (TEQs), which provide a single value for the overall toxicity of a sample.

Historically, high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) has been considered the "gold standard" for confirmatory analysis of dioxins due to its high sensitivity and selectivity.<sup>[1]</sup> However, recent advancements in tandem mass spectrometry have led to the increasing adoption of gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) as a viable and often more accessible alternative.<sup>[2][3]</sup>

## Inter-laboratory Comparison Data

Proficiency tests and inter-laboratory studies are crucial for assessing the performance and comparability of analytical methods across different laboratories. The following tables summarize data from such studies, providing insights into the accuracy, precision, and reliability of dioxin analysis methods in various matrices.

Table 1: Results from the 10th Round of the Interlaboratory Comparison on Dioxins in Food (2009)

This study involved the analysis of various food matrices for PCDD/Fs and dioxin-like PCBs. The performance of participating laboratories is summarized by their Z-scores, where a score between -2 and 2 is generally considered satisfactory.

Sample Matrix	Parameter	Number of Labs	Assigned Value (pg WHO-TEQ/g fat)	Relative Standard Deviation (RSD) for Total TEQ	Percentage of Labs with Satisfactory Z-scores ( $\pm 2$ )
Beef	Total TEQ	50	1.33	11%	88%
Butter oil	Total TEQ	49	1.84	7%	85%
Herring	Total TEQ	50	12.9	10%	88%

Source: Interlaboratory Comparison on Dioxins in Food 2009<sup>[4]</sup>

Table 2: Proficiency Test for Dioxins and Dioxin-like PCBs in Fats

This proficiency test evaluated the performance of laboratories in analyzing sunflower oil samples spiked with dioxins and PCBs.

| Material | Analyte | Assigned Value (ng/kg) | Number of Participants | Number of Satisfactory Results ( $z\text{-score} \leq |2|$ ) | |---|---|---|---|---| | Spiked Sunflower Oil | PCDD/F-TEQ | 2.53 | 15 | 12 | | Spiked Sunflower Oil | PCB-TEQ | 2.11 | 15 | 13 | | Contaminated Fish Oil Mix | PCDD/F-TEQ | 1.89 | 15 | 12 | | Contaminated Fish Oil Mix | PCB-TEQ | 1.48 | 15 | 12 |

Source: Proficiency test for dioxins and dioxin-like PCBs in fats[5]

Table 3: Comparison of GC-MS/MS and GC-HRMS for Dioxin Analysis in Food and Feed Samples

A study comparing the quantitative capabilities of GC-MS/MS and GC-HRMS on 201 food and feed samples demonstrated a high degree of correlation between the two methods. For samples with TEQ values above the limit of quantification, the results from both methods were comparable in at least 98% of the samples.[2]

Sample Type	Number of Samples	TEQ Range (pg/g)	Correlation (GC-MS/MS vs GC-HRMS)
Various Food & Feed	201	> 0.060	≥ 98% agreement

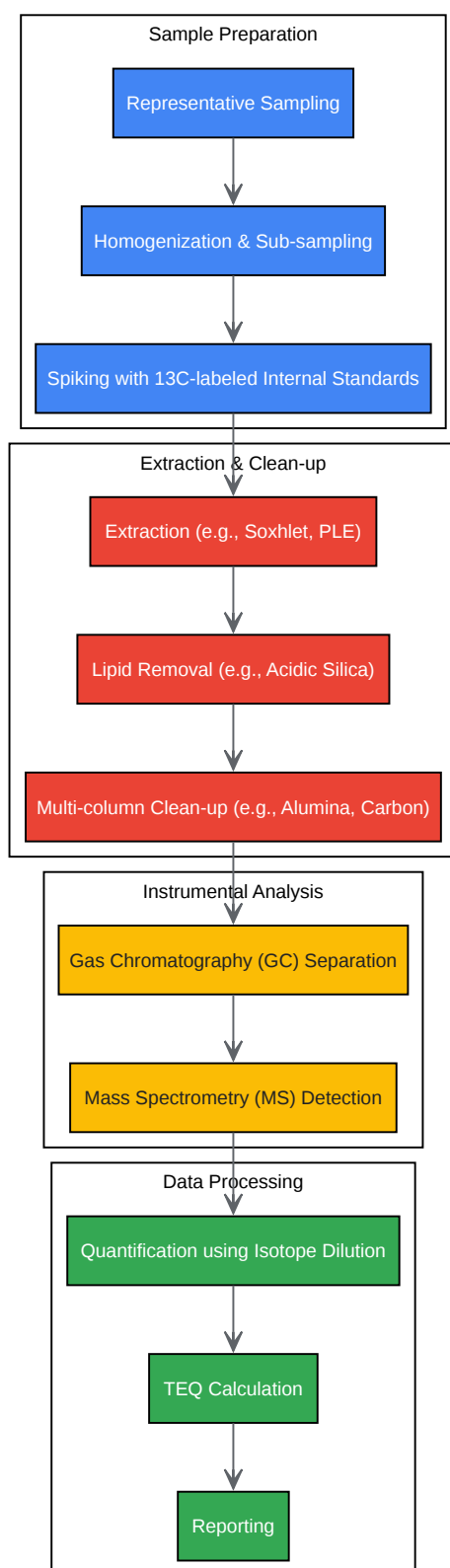
Source: Analysis of Dioxins in Foods and Feeds Using GC-MS/MS[2]

## Experimental Protocols

The following sections outline the general experimental workflow and specific methodologies commonly employed in inter-laboratory comparisons for dioxin analysis.

### General Experimental Workflow

The analysis of dioxins is a multi-step process that requires meticulous attention to detail to avoid contamination and ensure accurate quantification. The general workflow is depicted below.



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General workflow for dioxin analysis.

## Key Methodologies

### 1. Isotope Dilution Mass Spectrometry (IDMS)

This is the cornerstone of accurate dioxin quantification.<sup>[6]</sup> A known amount of a  $^{13}\text{C}$ -labeled analog of each target dioxin congener is added to the sample at the beginning of the analytical process. These labeled standards behave identically to the native (unlabeled) compounds throughout extraction and cleanup. By measuring the ratio of the native to the labeled compound in the final extract, analysts can accurately calculate the concentration of the native dioxin, correcting for any losses that may have occurred during sample preparation.

### 2. Gas Chromatography - High-Resolution Mass Spectrometry (GC-HRMS)

This is the reference method for confirmatory dioxin analysis.

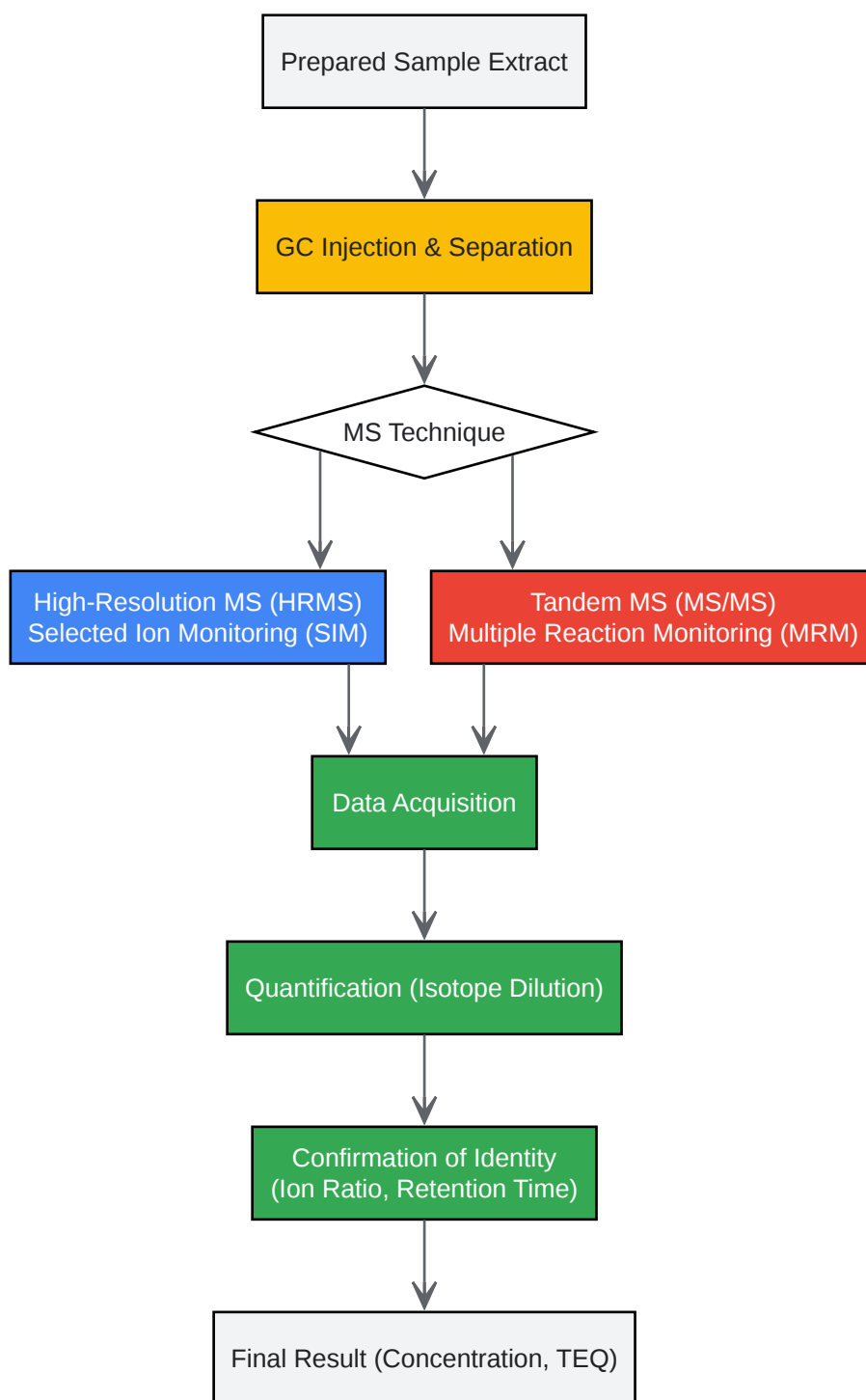
- Gas Chromatography (GC): A long capillary column (e.g., 60m) is used to separate the different dioxin congeners based on their boiling points and polarity.
- High-Resolution Mass Spectrometry (HRMS): A magnetic sector mass spectrometer is typically used, capable of high resolution ( $\geq 10,000$ ) to differentiate the target analytes from potential interferences with very similar masses. Selected Ion Monitoring (SIM) is employed to detect specific ions characteristic of each dioxin congener.

### 3. Gas Chromatography - Tandem Mass Spectrometry (GC-MS/MS)

This method is increasingly accepted as a confirmatory alternative to GC-HRMS.<sup>[3]</sup>

- Gas Chromatography (GC): Similar to GC-HRMS, a capillary column is used for separation.
- Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is commonly used. The first quadrupole selects a specific precursor ion for the target analyte. This ion is then fragmented in the second quadrupole (collision cell), and the resulting product ions are monitored by the third quadrupole. This Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity.

The following diagram illustrates the logical flow of a confirmatory analysis using either GC-HRMS or GC-MS/MS.



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Confirmatory analysis workflow.

## Conclusion

Inter-laboratory comparison studies consistently demonstrate that experienced laboratories can achieve good accuracy and precision in the analysis of dioxins in various matrices. While GC-HRMS remains the established reference method, GC-MS/MS has proven to be a reliable and robust alternative, offering comparable performance for confirmatory analysis. The choice of method may depend on factors such as regulatory requirements, instrument availability, and cost considerations. Regardless of the instrumentation used, participation in proficiency testing schemes is essential for laboratories to ensure the quality and comparability of their data.

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